1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is derived from 1,2,3,4-tetrahydronaphthalene, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the sulfonylation of 1,2,3,4-tetrahydronaphthalene using sulfonyl chloride derivatives under controlled conditions. The reaction typically requires a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfonamides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making it a potent inhibitor for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor to the sulfonyl fluoride derivative, used in various organic synthesis reactions.
Sulfonyl Chlorides: Similar in reactivity but with different functional groups, used in sulfonylation reactions.
Sulfonamides: Reduced forms of sulfonyl fluorides, used in medicinal chemistry.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl fluoride is unique due to its specific reactivity and ability to form stable covalent bonds with enzyme active sites. This makes it particularly useful in designing enzyme inhibitors and studying enzyme mechanisms.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSCFQNQLSUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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